molecular formula C19H18N2O3 B2482576 4-ethoxy-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034386-26-8

4-ethoxy-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2482576
CAS No.: 2034386-26-8
M. Wt: 322.364
InChI Key: QWWGOUYSDSESRC-UHFFFAOYSA-N
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Description

4-ethoxy-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core with ethoxy and pyridinyl-furan substituents

Scientific Research Applications

4-ethoxy-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be used as a pharmaceutical drug, it could interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological activity. Proper safety measures should be taken when handling this compound .

Future Directions

Future research could focus on exploring the potential uses of this compound, such as its potential as a pharmaceutical drug. Additionally, further studies could be conducted to fully understand its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild and functional group tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide or pyridinyl-furan moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy and furan-pyridinyl substituents differentiate it from other benzamide derivatives, potentially offering unique interactions and applications.

Properties

IUPAC Name

4-ethoxy-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-2-24-17-6-4-15(5-7-17)19(22)21-12-14-3-8-18(20-11-14)16-9-10-23-13-16/h3-11,13H,2,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWGOUYSDSESRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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